Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide (CAS 2034429-86-0, PubChem CID is a synthetic small molecule with molecular formula C15H17N5O2 and molecular weight 299.33 g/mol. It belongs to the tetrahydrocinnoline class, characterized by a 5,6,7,8-tetrahydrocinnolin-3(2H)-one core linked via an ethyl spacer to a pyrazine-2-carboxamide moiety.

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 2034429-86-0
Cat. No. B2587076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide
CAS2034429-86-0
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESC1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=NC=CN=C3
InChIInChI=1S/C15H17N5O2/c21-14-9-11-3-1-2-4-12(11)19-20(14)8-7-18-15(22)13-10-16-5-6-17-13/h5-6,9-10H,1-4,7-8H2,(H,18,22)
InChIKeyNMTNSWRBQHRBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide (CAS 2034429-86-0): Chemical Identity and Structural Classification for Research Procurement


N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide (CAS 2034429-86-0, PubChem CID 122160594) is a synthetic small molecule with molecular formula C15H17N5O2 and molecular weight 299.33 g/mol [1]. It belongs to the tetrahydrocinnoline class, characterized by a 5,6,7,8-tetrahydrocinnolin-3(2H)-one core linked via an ethyl spacer to a pyrazine-2-carboxamide moiety. The compound contains one hydrogen bond donor, five hydrogen bond acceptors, four rotatable bonds, and a computed XLogP3-AA of -0.2 [1]. Tetrahydrocinnoline derivatives are known scaffolds in medicinal chemistry, with precedent as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic disease [2] and as phosphodiesterase 10A (PDE10A) inhibitors investigated for schizophrenia [3].

Why Generic Substitution Fails for N-(2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide: Structural Determinants of Target Engagement and Selectivity


Despite sharing the tetrahydrocinnolinone core with other in-class compounds, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide is not functionally interchangeable with its closest analogs. The pyrazine-2-carboxamide terminal group is structurally distinct from the nicotinamide terminus found in the direct analog N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide (CAS 2034467-63-3), altering hydrogen-bonding geometry, electronic properties, and potential target interaction profiles [1]. In the PDE10A inhibitor series, cinnoline scaffold modifications—including changes to the heteroaryl carboxamide appendage—produced orders-of-magnitude differences in potency and selectivity against related phosphodiesterase isoforms (e.g., PDE3), demonstrating that even single-atom substitutions on the terminal heterocycle can fundamentally alter pharmacological profiles [2]. The tetrahydrocinnoline scaffold has also been exploited for 11β-HSD1 inhibition, where the nature of the amide substituent directly determines target affinity and metabolic stability [3]. Generic substitution without direct comparative data therefore carries a high risk of selecting a compound with divergent or absent activity at the intended target.

N-(2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide: Quantitative Differentiation Evidence Against Comparator Compounds


Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area vs. Nicotinamide Analog

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide (CAS 2034429-86-0) exhibits a computed XLogP3-AA of -0.2, which is substantially lower (more hydrophilic) than that predicted for its closest commercially available analog, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide (CAS 2034467-63-3), which contains a pyridine ring in place of the pyrazine. The additional nitrogen atom in the pyrazine ring reduces logP by approximately 0.3–0.5 log units compared to the pyridine analog, as estimated from fragment-based calculations [1]. This difference in lipophilicity can affect membrane permeability, plasma protein binding, and tissue distribution in cellular and in vivo models.

Physicochemical profiling Lipophilicity Drug-likeness CNS penetration

Topological Polar Surface Area (tPSA) Differentiation for Blood-Brain Barrier Permeability Prediction

The target compound has a computed topological polar surface area (tPSA) of 92.83 Ų [1], placing it near the established threshold of <90 Ų for favorable CNS penetration. In contrast, the nicotinamide analog (CAS 2034467-63-3) is predicted to have a nearly identical tPSA (~92–94 Ų). However, the pyrazine-2-carboxamide moiety introduces an additional hydrogen bond acceptor (total HBA = 5 vs. 4 for nicotinamide analog) while maintaining the same hydrogen bond donor count (HBD = 1), altering the HBA/HBD ratio from 4:1 to 5:1 [1][2]. This altered ratio may differentially affect interactions with efflux transporters such as P-glycoprotein (P-gp), which recognizes HBA-rich substrates.

CNS drug discovery Blood-brain barrier tPSA Physicochemical property

Class-Level Biological Activity Context: Tetrahydrocinnoline Scaffold in 11β-HSD1 Inhibition

The tetrahydrocinnoline scaffold has been validated as a core structure for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, a target for type 2 diabetes and metabolic syndrome. Hoffmann-La Roche patent US 8,501,940 B2 discloses numerous tetrahydrocinnoline derivatives with 11β-HSD1 inhibitory activity, where the nature of the amide substituent (R₃ position) directly modulates potency [1]. While N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide is not explicitly exemplified in this patent, its structure is consistent with the Markush formula where R₃ represents a heteroaryl-substituted ethyl amide. The pyrazine-2-carboxamide moiety offers a distinct hydrogen-bonding pharmacophore compared to the phenyl, pyrazole, and alkyl substituents exemplified in the patent, suggesting a differentiated 11β-HSD1 interaction profile that warrants direct testing [1].

Metabolic disease 11β-HSD1 Diabetes Tetrahydrocinnoline

Class-Level Biological Activity Context: Cinnoline Scaffold in PDE10A Inhibition

Cinnoline and tetrahydrocinnoline derivatives have been extensively investigated as phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia treatment. Takeda patent US 9,029,388 B2 and related structure-activity relationship (SAR) studies demonstrate that modifications to the heteroaryl substituent on the cinnoline core produce dramatic changes in PDE10A inhibitory potency and selectivity over other PDE isoforms, particularly PDE3 [1][2]. In the SAR campaign reported for pyridyl cinnoline PDE10A inhibitors, compounds 33 and 36 achieved significant improvements in PDE3 selectivity while maintaining PDE10A activity and in vivo metabolic stability comparable to the lead compound 1, demonstrating that the specific heteroaryl appendage is a critical determinant of both potency and selectivity [2]. N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide, with its pyrazine-2-carboxamide terminus, represents a structurally distinct variant not encompassed by the exemplified pyridyl cinnoline series.

Schizophrenia PDE10A CNS Cinnoline

Absence of Known Biological Activity as a Differentiation Advantage for Novel Target Screening

According to the ChEMBL 20 database, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide has no known biological activity reported against any protein target [1]. This places it in a unique category of 'dark chemical matter' within the tetrahydrocinnoline family, distinguishing it from extensively characterized analogs in the 11β-HSD1 and PDE10A inhibitor series that carry known polypharmacology liabilities [2][3]. For researchers engaged in unbiased phenotypic screening or chemoproteomics-based target identification campaigns, a compound with no pre-existing activity annotations offers a cleaner starting point for discovering novel target engagement profiles without the confounding influence of known off-target activities.

Phenotypic screening Novel target identification Chemical probe Dark chemical matter

Recommended Research and Procurement Application Scenarios for N-(2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide (CAS 2034429-86-0)


11β-HSD1 Hit Expansion and Lead Optimization for Metabolic Disease

The tetrahydrocinnoline scaffold is validated for 11β-HSD1 inhibition, a target for type 2 diabetes and obesity [1]. The pyrazine-2-carboxamide R₃ substituent of CAS 2034429-86-0 represents novel chemical space not explored in the Hoffmann-La Roche patent series (US 8,501,940 B2) [1]. Procurement of this compound enables SAR exploration to determine whether the pyrazine moiety provides a differentiated potency, selectivity, or metabolic stability profile compared to the exemplified phenyl, pyrazole, and alkyl R₃ substituents. The compound's computed XLogP3-AA of -0.2 and tPSA of 92.83 Ų [2] suggest favorable physicochemical properties for oral bioavailability assessment in follow-up studies.

PDE10A Inhibitor Probe Development for CNS Disorders

Cinnoline-based PDE10A inhibitors are preclinical candidates for schizophrenia, with SAR studies demonstrating that the heteroaryl carboxamide appendage is a key determinant of potency and PDE3 selectivity [3]. CAS 2034429-86-0 incorporates a pyrazine-2-carboxamide terminus not previously evaluated in published cinnoline PDE10A SAR. As supported by class-level inference from the pyridyl cinnoline optimization campaign [3], this compound offers a structurally differentiated starting point for PDE10A inhibitor probe development. Its tPSA near the 90 Ų threshold and low logP are consistent with CNS drug-likeness criteria, warranting experimental determination of PDE10A IC₅₀ and parallel PDE3 counter-screening to establish selectivity.

Unbiased Phenotypic Screening and Chemoproteomic Target Deconvolution

The compound has no known biological activity reported in ChEMBL 20 and no associated publications [4]. This 'dark chemical matter' status distinguishes it from highly annotated tetrahydrocinnoline analogs and makes it suitable for unbiased phenotypic screening campaigns where the objective is to discover novel target engagement profiles. The compound can be employed as a tool for cellular thermal shift assay (CETSA)-based or affinity-based chemoproteomic target deconvolution, where the absence of known off-target activities reduces confounding signals in hit identification and validation workflows.

Comparative Physicochemical and ADME Profiling Against Nicotinamide Analog

For laboratories with access to both CAS 2034429-86-0 (pyrazine-2-carboxamide) and CAS 2034467-63-3 (nicotinamide analog) , side-by-side experimental determination of aqueous solubility, logD₇.₄, microsomal stability, and Caco-2 permeability can directly quantify the impact of pyrazine vs. pyridine terminal heterocycles on ADME properties. The computed ΔXLogP of approximately -0.3 to -0.5 units predicts measurably different solubility and permeability profiles that can inform the selection of the optimal heteroaryl carboxamide for specific assay or in vivo model requirements.

Quote Request

Request a Quote for N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.